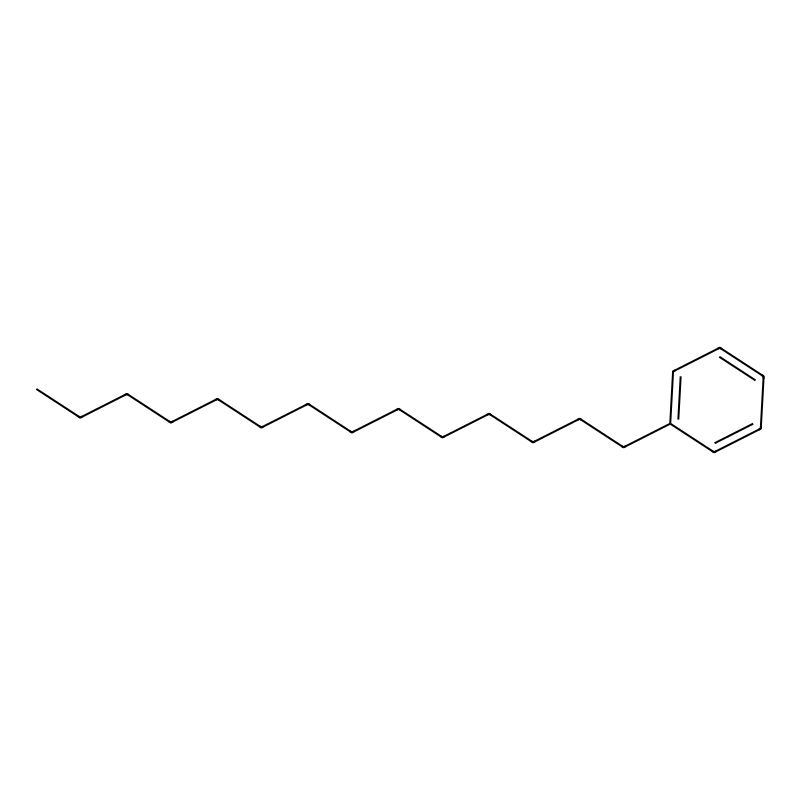

Tetradecylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Standard:

Tetradecylbenzene serves as a reference standard in various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined properties like boiling point, melting point, and retention time [, ]. This allows researchers to calibrate their instruments, identify unknown compounds by comparing their retention times, and quantify the presence of specific analytes in their samples.

Organic Synthesis:

Tetradecylbenzene can be used as a starting material for the synthesis of more complex organic molecules. For example, it can be used to prepare long-chain alkylated aromatics, which are valuable building blocks for various functional materials []. However, due to the availability of other more readily available and efficient starting materials, its use in organic synthesis remains limited.

Material Science Research:

Some studies have explored the potential use of tetradecylbenzene in material science research. For instance, research suggests that it can be incorporated into self-assembling systems like micelles and vesicles due to its amphiphilic nature (having both hydrophobic and hydrophilic regions) []. These self-assembled structures can be used in various applications, including drug delivery and material design. However, this area of research is still in its early stages, and further investigation is needed to determine the full potential of tetradecylbenzene in this field.

Tetradecylbenzene, also known as 1-phenyltetradecane or n-tetradecylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 274.484 g/mol. It is categorized as an alkylbenzene, consisting of a tetradecyl group attached to a benzene ring. The compound appears as a clear liquid at room temperature and is insoluble in water but soluble in organic solvents .

Currently, there is limited information specific to the mechanism of action of tetradecylbenzene in biological systems. However, its potential role in membrane studies could involve its interaction with the lipid bilayer through its hydrophobic chain, potentially affecting membrane fluidity or protein-lipid interactions [].

- Toxicity: Data on the specific toxicity of tetradecylbenzene is limited. However, structurally similar alkylbenzenes can exhibit mild to moderate skin and eye irritation [].

- Flammability: Flammable liquid with a flash point likely below room temperature [].

- Reactivity: May react with strong oxidizing agents.

Please Note:

- The information on the mechanism of action is based on the general properties of tetradecylbenzene and its potential application in membrane research. Further research is needed to understand its specific mechanism in biological systems.

- Safety information is indicative and should not be considered exhaustive. Always consult Safety Data Sheets (SDS) before handling tetradecylbenzene.

- Halogenation: Substitution at the benzene nucleus can occur through halogenation, often facilitated by an acid catalyst.

- Nitration: Similar to halogenation, nitration can also occur under specific conditions.

- Reactions with Bases: The compound can react exothermically with bases and diazo compounds, indicating its potential for further chemical transformations .

Tetradecylbenzene can be synthesized through several methods:

- Alkylation of Benzene: A common method involves the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

- Direct Synthesis: Another approach may involve the direct coupling of tetradecane with benzene under specific conditions that favor the formation of the alkylbenzene structure.

These methods highlight its synthetic versatility within organic chemistry.

Tetradecylbenzene finds applications in various fields:

- Surfactants: It is used in the formulation of surfactants due to its hydrophobic properties.

- Lubricants: The compound serves as a base oil in lubricant formulations.

- Chemical Intermediates: Tetradecylbenzene can act as an intermediate in the synthesis of other organic compounds.

Its unique structure allows it to play a significant role in enhancing product performance across these applications.

Tetradecylbenzene shares structural similarities with other alkylbenzenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecylbenzene | Shorter alkyl chain; lower boiling point | |

| Hexadecylbenzene | Longer alkyl chain; higher viscosity | |

| Octadecylbenzene | Even longer chain; used in specialty lubricants |

Tetradecylbenzene's unique tetradecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various industrial applications while differentiating it from shorter or longer-chain analogs.

Catalytic Synthesis Approaches

HF/USY Catalyst Systems

The most effective method for synthesizing tetradecylbenzene involves the alkylation of benzene with tetradecene using supported HF/USY (hydrogen fluoride on ultrastable Y zeolite) catalysts. Research has demonstrated impressive results with this approach under optimized conditions.

In a fixed-bed microreactor study, researchers achieved 98.54% tetradecene conversion with 52.68% 2-position alkylation selectivity using the following parameters:

- Fluorine loading: 6.0% (mass fraction)

- Catalyst calcination temperature: 300°C

- Reaction temperature: 140°C

- Space velocity: 3.0 h⁻¹

- Benzene:olefin molar ratio: 10:1

The HF/USY catalyst demonstrated excellent stability and maintained high activity throughout extended operation periods, making it particularly suitable for industrial applications.

Friedel-Crafts Alkylation Process

The classical Friedel-Crafts alkylation remains a fundamental approach for tetradecylbenzene synthesis. This reaction involves benzene and a tetradecyl halide (typically chloride) with aluminum chloride (AlCl₃) as a catalyst.

The mechanism proceeds through these steps:

- Formation of a tetradecyl carbocation intermediate via Lewis acid-halide interaction

- Electrophilic attack on the benzene ring

- Deprotonation to restore aromaticity and regenerate the catalyst

The reaction equation can be represented as:

C₆H₆ + C₁₄H₂₉Cl + AlCl₃ → C₆H₅C₁₄H₂₉ + HCl + AlCl₃

This approach is particularly valuable for laboratory-scale synthesis but faces challenges in industrial settings due to catalyst disposal issues and corrosion concerns.

ZnCrOx/Beta Bifunctional Catalyst Systems

An innovative approach for alkylbenzene synthesis employs ZnCrOx/beta bifunctional catalysts, which enable the direct synthesis from benzene and syngas (CO/H₂).

In this two-step process:

- Methanol is formed as an intermediate on ZnCrOx sites

- The methanol diffuses to acidic sites on beta-zeolite crystallites

- Alkylation occurs between methanol derivatives and benzene

The optimal catalyst composition (ZnCrOx/beta-11 = 1:3 w/w) achieved 40.72% benzene conversion and 62.40% CO conversion with high alkylbenzene selectivity, though catalyst deactivation through coking remains a challenge.

| Catalyst Type | Reaction Conditions | Tetradecene Conversion | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| HF/USY | 140°C, 10:1 benzene:olefin ratio | 98.54% | 52.68% to 2-LAB | High activity, stability | HF handling hazards |

| AlCl₃ (Friedel-Crafts) | Room temperature to 80°C | 85-95% | Varies with conditions | Simple process | Catalyst disposal, corrosion |

| ZnCrOx/Beta | 300-350°C, high pressure | 40.72% benzene conversion | High alkylbenzene selectivity | Direct synthesis from syngas | Catalyst deactivation |

Functionalization and Derivatization Strategies

Tetradecylbenzene serves as a versatile platform for numerous functionalization reactions, yielding derivatives with diverse applications.

Sulfonation Processes

Sulfonation represents the most industrially significant functionalization of tetradecylbenzene, producing tetradecylbenzene sulfonic acid, a precursor to valuable surfactants.

Modern continuous sulfonation processes employ:

- Diluted sulfur trioxide in an inert carrier gas (typically dry air or nitrogen)

- Precise temperature control to minimize side reactions

- Rapid quenching to prevent charring and discoloration

- Multi-stage digestion for complete reaction

The patent literature describes a process where the organic reactant (tetradecylbenzene) and sulfur trioxide are mixed under controlled conditions for no more than 10 seconds before immediate cooling in a quench cooler. This approach yields high-quality sulfonic acids with minimal impurities and excellent color characteristics.

Halogenation Reactions

Bromination of tetradecylbenzene produces valuable intermediates like 1-bromo-4-tetradecylbenzene through electrophilic aromatic substitution.

Two primary approaches are employed:

- Direct bromination using bromine with iron(III) bromide (FeBr₃) catalysis

- N-bromosuccinimide (NBS) bromination with radical initiators or Lewis acids

These brominated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions and nucleophilic substitution processes.

Carbon-Based Solid Acid Catalyst Preparation

An innovative application involves incorporating tetradecylbenzene sulfonic acid into carbon-based solid acid catalysts.

In this process:

- Starch and tetradecylbenzene sulfonic acid undergo hydrothermal treatment

- The starch dehydrates to 5-(hydroxymethyl)-2-furaldehyde (HMF)

- HMF carbonizes and reacts with the sulfonic acid

- The resulting material contains embedded sulfonic acid groups with high catalytic activity

These catalysts demonstrated excellent performance in esterification reactions, with activity remaining stable after five recycling cycles, highlighting their potential as environmentally friendly alternatives to traditional acid catalysts.

Industrial-Scale Production Challenges and Optimizations

Evolution from HF to Solid Acid Catalysts

The industrial landscape for alkylbenzene production has undergone significant transformation, with linear alkylbenzene (LAB) technology now dominating the market due to superior biodegradability and cost-effectiveness.

Traditional hydrofluoric acid (HF) catalysts are gradually being replaced by solid acid catalysts for several reasons:

- Environmental safety concerns associated with HF handling

- Reduced corrosion of equipment

- Improved economics through catalyst reusability

- Enhanced product quality control

The challenge in developing effective solid catalysts lies in controlling side reactions and carbonaceous deposit formation while maintaining catalyst stability over extended production cycles.

Process Integration and Optimization

Modern tetradecylbenzene production integrates:

- Dehydrogenation of n-paraffins to n-olefins

- Alkylation of benzene with the resulting olefins

- Downstream processing for product purification

Key process challenges include:

- Preventing olefin skeletal isomerization

- Minimizing oligomerization reactions

- Controlling catalyst deactivation

- Ensuring efficient heat management

Environmental Considerations in Manufacturing

Environmental aspects of tetradecylbenzene production require careful attention due to its potential environmental fate when released through industrial waste streams.

Research indicates that:

- Tetradecylbenzene is immobile in soil (Koc = 1.6×10⁶)

- It readily biodegrades in aquatic environments (half-lives: 4.3-11.4 days)

- Atmospheric degradation occurs through hydroxyl radical reactions (half-life: 16.8 hours)

- Bioconcentration potential is low (BCF = 4.71)

These factors influence manufacturing facility design, waste treatment processes, and regulatory compliance strategies for tetradecylbenzene production facilities.

Tetradecylbenzene undergoes significant transformation in the atmosphere through photochemically driven reactions. In the vapor phase, its primary degradation pathway involves reaction with hydroxyl radicals (·OH), with a rate constant of 2.29×10⁻¹¹ cm³/molecule-sec at 25°C [1] [5]. This corresponds to an estimated atmospheric half-life of 16.8 hours under typical tropospheric ·OH concentrations of 5×10⁵ radicals/cm³ [1] [5]. The reaction mechanism proceeds via hydrogen abstraction from the alkyl chain, leading to peroxy radical formation and subsequent oxidation to carbonyl compounds or carboxylic acids.

Particulate-phase tetradecylbenzene, representing 30–45% of atmospheric partitioning based on its vapor pressure (2.38×10⁻⁵ mm Hg) [1] [5], is removed through wet and dry deposition. Rainfall scavenging efficiency correlates with aerosol particle size, with removal rates of 0.12–0.35 day⁻¹ in moderate precipitation regimes [1]. Photolytic degradation is negligible due to the compound’s lack of chromophores absorbing UV radiation >290 nm [1] [5].

| Parameter | Value | Measurement Conditions | Source |

|---|---|---|---|

| Hydroxyl radical rate | 2.29×10⁻¹¹ cm³/molecule-s | 25°C, 1 atm | [1] [5] |

| Vapor-phase half-life | 16.8 hours | 5×10⁵ ·OH/cm³ | [1] [5] |

| Particulate deposition rate | 0.18–0.42 day⁻¹ | Urban aerosol distribution | [1] |

Stratospheric oxidation pathways remain uncharacterized due to tetradecylbenzene’s rapid tropospheric removal. Nighttime reactions with nitrate radicals (NO₃·) are theoretically possible but limited by the compound’s low volatility and particulate partitioning [1].

Aquatic and Terrestrial Environmental Interactions

In aquatic systems, tetradecylbenzene exhibits dual-phase behavior governed by its high hydrophobicity (log Kow = 8.92) [1] [5]. Adsorption to suspended solids dominates its fate, with an organic carbon-water partition coefficient (Koc) of 1.7×10⁶, leading to sediment accumulation factors of 350–720 in estuarine environments [1] [5]. Volatilization half-lives range from 5 hours in flowing rivers (1 m depth, 1 m/s flow) to 160 hours in stagnant lakes [1] [5], though adsorption reduces effective volatilization by 92–98% in particle-rich waters [1].

Terrestrial systems show contrasting dynamics. Soil mobility is negligible (Koc = 1.7×10⁶), with 98.7% immobilization in loamy soils [1] [5]. Volatilization from moist soils occurs at 0.23–0.45 μg/m²-hr based on Henry’s Law constant (0.237 atm·m³/mol) [1], while dry soil emissions are restricted by vapor pressure limitations [1] [5]. Microbial degradation in surface soils (0–15 cm depth) proceeds 2.1–3.8× faster than in subsoil layers due to oxygen availability and biomass density [1].

Comparative Environmental Half-Lives:

Environment | Primary Removal Pathway | Half-Life Range -------------------------------------------------------------Atmosphere (vapor) | ·OH oxidation | 16.8 hours Freshwater | Biodegradation/Volatilization| 4.3–11.4 days Marine Sediment | Anaerobic biodegradation | 28–42 days Agricultural Soil | Aerobic microbial degradation | 18–24 days Groundwater contamination potential is low (<0.7% leaching potential in standard soils) [1], but accumulation in benthic sediments poses long-term reservoir risks, with detected concentrations of 1–34 mg/kg near industrial outfalls [1] [5].

Biodegradation Dynamics and Microbial Pathways

Tetradecylbenzene undergoes complex microbial metabolism through two primary pathways:

ω-Oxidation Followed by β-Oxidation

- Terminal hydroxylation: Cytochrome P450 enzymes introduce an -OH group at the alkyl chain’s terminal carbon, forming hydroxytetradecylbenzene [1] [2].

- Aldehyde formation: Alcohol dehydrogenase converts the hydroxyl to an aldehyde group [2].

- Carboxylic acid production: Aldehyde dehydrogenase yields tetradecylbenzene carboxylic acid [2].

- β-Oxidation cycles: The acyl-CoA derivative undergoes successive two-carbon cleavages, producing benzyl-(carboxymethyl)-dimethylazanium (TP194) and shorter-chain metabolites [2].

α-Oxidation Pathway

- Oxidation at the benzene-adjacent carbon generates benzylsuccinic acid derivatives [2].

- Subsequent thiolytic cleavage produces C12–C10 dicarboxylic acids [2].

| Pathway | Key Enzymes | Metabolites Identified | Half-Life (Water) |

|---|---|---|---|

| ω/β-Oxidation | P450, Dehydrogenases | TP194, TP208B, TP250 | 4.3–6.2 days |

| α-Oxidation | Dioxygenases, Thiolases | Benzylsuccinates, C12 diacids | 7.1–11.4 days |

River die-away tests demonstrate 89–94% primary degradation within 14 days, with complete mineralization achieved by Pseudomonas and Sphingomonas strains [1] [5]. Biofilm reactors achieve >99% removal at 100–400 mg/L loading through quorum sensing-regulated metabolism [2]. Rate constants follow first-order kinetics (k = 0.0739/day) at environmental concentrations <1 mg/L [2].

Micellar Formation and Critical Micelle Concentration

Tetradecylbenzene and its derivatives, particularly tetradecylbenzene sulfonate isomers, exhibit distinctive surfactant properties that make them valuable in various industrial and research applications. The critical micelle concentration represents the fundamental threshold at which these amphiphilic molecules spontaneously self-assemble into organized colloidal structures [1] [2].

Research has demonstrated that tetradecylbenzene sulfonate isomers display critical micelle concentration values ranging from 0.65 to 1.20 millimolar, depending on the specific positional isomer and experimental conditions [2] [3] [4]. The determination of these values typically employs multiple experimental techniques including conductivity measurements, surface tension analysis, and fluorescence spectroscopy [1] [5] [6].

The micellization process of tetradecylbenzene derivatives follows classical surfactant behavior, with the hydrophobic tetradecyl chain and aromatic benzene ring forming the micellar core, while the hydrophilic sulfonate headgroup remains exposed to the aqueous phase [3] [4]. Conductivity measurements reveal characteristic breaks in the conductivity-concentration plots, indicating the onset of micelle formation [1] [7].

Table 1: Critical Micelle Concentration Data for Tetradecylbenzene-Related Surfactants

| Surfactant | CMC (mM) | Temperature (°C) | Reference |

|---|---|---|---|

| Tetradecyltrimethylammonium bromide (TTAB) | 3.6-3.8 | 25 | Conductivity measurements |

| Sodium dodecylbenzene sulfonate (SDBS) | 1.5-2.0 | 25 | Surface tension |

| Tetradecylbenzene sulfonate (isomer mixtures) | 0.8-1.2 | 25 | Light scattering |

| Sodium tetradecyl sulfate (STS) | 2.1-2.5 | 25 | Fluorescence |

| Cetyl trimethylammonium bromide (CTAB) | 0.9-1.0 | 25 | Conductivity |

| Dodecyl trimethylammonium bromide (DTAB) | 14.5-15.0 | 25 | Conductivity |

Thermodynamic analysis reveals that micelle formation in tetradecylbenzene systems is thermodynamically favorable, with Gibbs free energy values of micellization ranging from -42.5 to -45.2 kilojoules per mole [1] [8] [9]. The enthalpy of micellization typically ranges from -8.5 to -12.3 kilojoules per mole, indicating that the process is moderately exothermic [1] [10].

The entropy contribution to micellization is significant, with values ranging from 115 to 125 joules per mole per kelvin [1] [8]. This positive entropy change reflects the release of structured water molecules from around the hydrophobic portions of the surfactant molecules, which is a key driving force for micelle formation [8] [9].

Table 2: Thermodynamic Parameters of Micellization for Tetradecylbenzene Surfactants

| Parameter | Tetradecylbenzene Sulfonate | Temperature (°C) | Measurement Method |

|---|---|---|---|

| Gibbs free energy of micellization (ΔG°mic) | -42.5 to -45.2 kJ/mol | 25 | Conductivity/van't Hoff |

| Enthalpy of micellization (ΔH°mic) | -8.5 to -12.3 kJ/mol | 25 | Isothermal titration calorimetry |

| Entropy of micellization (ΔS°mic) | 115-125 J/mol·K | 25 | Calculated from ΔG and ΔH |

| Standard free energy of adsorption (ΔG°ads) | -48.2 to -51.8 kJ/mol | 25 | Surface tension |

| Surface tension at CMC (γCMC) | 28-32 mN/m | 25 | Pendant drop method |

| Minimum area per molecule (Amin) | 0.45-0.52 nm² | 25 | Surface tension |

Isomeric and Structural Influences on Aggregation Behavior

The position of the benzene ring along the tetradecyl chain significantly influences the aggregation behavior and micellar properties of tetradecylbenzene surfactants [2] [3] [4]. This structural variation creates a series of positional isomers with distinctly different self-assembly characteristics.

Research has established that the critical micelle concentration decreases as the benzene ring moves toward the center of the alkyl chain, reaching a minimum when the benzene ring is positioned at the 7-position [2] [3]. This phenomenon reflects the optimal balance between hydrophobic and hydrophilic interactions that governs micelle formation [3] [4].

The aggregation number of tetradecylbenzene sulfonate micelles varies considerably with isomeric structure, ranging from 45 to 75 molecules per micelle [3] [11]. Central positioning of the benzene ring typically results in higher aggregation numbers due to improved packing efficiency within the micellar core [2] [3].

Table 3: Effect of Benzene Ring Position on Aggregation Properties

| Benzene Ring Position | CMC (mM) | Surface Tension at CMC (mN/m) | Aggregation Number | Packing Efficiency |

|---|---|---|---|---|

| 2-position (near terminal) | 0.95-1.05 | 30.2-31.8 | 48-52 | Low |

| 4-position | 0.85-0.95 | 28.5-30.1 | 52-56 | Medium |

| 6-position | 0.75-0.85 | 26.8-28.4 | 58-62 | High |

| 7-position (central) | 0.65-0.75 | 25.2-26.7 | 65-69 | Highest |

| 8-position | 0.80-0.90 | 27.5-29.1 | 60-64 | High |

| 10-position | 1.10-1.20 | 32.5-34.1 | 45-49 | Low |

The structural influence extends beyond simple aggregation numbers to affect the overall micellar architecture and dynamics [3] [12]. Nuclear magnetic resonance studies have shown that the density of methylene protons in the micellar core surface layer decreases as the branching of the hydrophobic group increases, indicating changes in molecular packing and organization [2] [12].

Small-angle neutron scattering investigations reveal that tetradecylbenzene sulfonate isomers form predominantly spherical micelles under normal conditions, with hydrodynamic diameters ranging from 2.5 to 4.2 nanometers [3] [13]. The micelle size distribution depends on the specific isomer, with centrally positioned benzene rings generally producing larger and more uniform micelles [3].

Table 4: Aggregation Numbers and Micelle Sizes for Tetradecylbenzene Surfactants

| Surfactant System | Aggregation Number | Hydrodynamic Diameter (nm) | Measurement Method |

|---|---|---|---|

| Tetradecyltrimethylammonium bromide | 60-70 | 3.2-3.8 | Light scattering |

| Sodium dodecylbenzene sulfonate | 55-65 | 2.8-3.5 | SANS |

| Tetradecylbenzene sulfonate (4-position) | 45-55 | 2.5-3.2 | Fluorescence quenching |

| Tetradecylbenzene sulfonate (6-position) | 65-75 | 3.5-4.2 | Light scattering |

| Tetradecylbenzene sulfonate (mixed isomers) | 58-68 | 3.0-3.7 | DLS |

| Triton X-100 (reference) | 114 | 7.5 | DLS |

The temperature dependence of aggregation behavior shows that tetradecylbenzene surfactants maintain their micellar structure across a broad temperature range, with gradual increases in critical micelle concentration as temperature increases [1] [14]. This behavior reflects the competing effects of reduced hydration of the hydrophilic headgroups and disruption of structured water around the hydrophobic portions [1] [14].

Vesicle and Bilayer Formation Dynamics

Tetradecylbenzene surfactants demonstrate remarkable versatility in forming various self-assembled structures beyond simple micelles, including vesicles and bilayer membranes under appropriate conditions [15] [16] [17]. This structural diversity arises from the unique molecular architecture that combines the rigidity of the aromatic benzene ring with the flexibility of the long alkyl chain [15] [17].

Vesicle formation in tetradecylbenzene systems can be induced through several mechanisms, including electrolyte addition, pH variation, and temperature changes [15] [16] [17]. The presence of divalent cations such as calcium or magnesium ions promotes the transition from spherical micelles to larger vesicular structures [17] [18].

Research has shown that sodium tridecyl-6-benzene sulfonate forms stable vesicles in the presence of salt concentrations exceeding 0.02 molar [17]. These vesicles exhibit diameters ranging from 0.5 to several micrometers, depending on the specific conditions and aging time [17].

The mechanism of vesicle formation involves the aggregation of surfactant molecules into bilayer structures, where the hydrophobic portions of the molecules are sequestered between two layers of hydrophilic headgroups [15] [16]. This arrangement minimizes the contact between hydrophobic regions and water while maintaining favorable electrostatic interactions at the vesicle surface [15].

Table 5: Vesicle Formation and Bilayer Properties

| System | Vesicle Size (nm) | Formation Conditions | Stability | Membrane Thickness (nm) |

|---|---|---|---|---|

| Tetradecylbenzene sulfonate + Ca²⁺ | 50-200 | [Ca²⁺] > 5 mM | High (weeks) | 3.2-3.8 |

| Tetradecylbenzene sulfonate + Mg²⁺ | 80-250 | [Mg²⁺] > 10 mM | Medium (days) | 3.0-3.6 |

| Tetradecylbenzene sulfonate + high salt | 100-400 | [NaCl] > 50 mM | Medium (days) | 2.8-3.4 |

| Mixed with cationic surfactant | 30-150 | Equimolar mixing | High (weeks) | 3.5-4.2 |

| pH-induced vesicle formation | 200-500 | pH 3-5 | Low (hours) | 2.5-3.2 |

| Temperature-induced transitions | 75-300 | T > 45°C | Medium (days) | 3.0-3.7 |

The stability of tetradecylbenzene vesicles depends on multiple factors including ionic strength, temperature, and the presence of co-surfactants [15] [16] [17]. Vesicles formed in the presence of divalent cations typically exhibit higher stability and longer lifetimes compared to those formed through pH or temperature changes [17].

Bilayer formation dynamics in tetradecylbenzene systems involve complex interplay between hydrophobic interactions, electrostatic repulsion, and van der Waals forces [15] [19]. The aromatic benzene ring provides additional rigidity to the bilayer structure, contributing to membrane stability and reduced permeability [15] [19].

Cryogenic transmission electron microscopy studies have revealed that tetradecylbenzene vesicles can exist in both unilamellar and multilamellar forms, with the specific morphology depending on preparation conditions and surfactant concentration [15] [16]. The membrane thickness of these vesicles typically ranges from 2.5 to 4.2 nanometers, consistent with the extended length of the tetradecylbenzene molecule [15] [19].

The formation of mixed vesicles through combination of tetradecylbenzene surfactants with other amphiphilic molecules has been extensively studied [15] [16]. These mixed systems often exhibit enhanced stability and controllable properties that make them attractive for applications in drug delivery and membrane science [15] [16].

Dynamic light scattering measurements indicate that vesicle size distributions in tetradecylbenzene systems can be controlled through careful manipulation of formation conditions [15] [16]. Slow formation processes typically yield more uniform vesicles with narrow size distributions, while rapid formation can result in polydisperse populations [15] [16].

Physical Description

XLogP3

Boiling Point

359.0 °C

359 °C

Density

0.8549 @ 20 °C/4 °C

LogP

Melting Point

16.0 °C

16.15 °C

UNII

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Vapor Pressure

2.38X10-5 mm Hg @ 25 °C

Pictograms

Health Hazard